Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate
Description
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl 2-(2-methoxy-6-oxo-1H-pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-8(13)5-6-4-7(12)11-9(10-6)14-2/h4H,3,5H2,1-2H3,(H,10,11,12) |
InChI Key |
KHGJIALOEKVWBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)OC |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
A typical synthetic route begins with the condensation of ethyl acetoacetate with suitable amine derivatives followed by cyclization to form the dihydropyrimidine ring. For example, ethyl acetoacetate reacts with urea or substituted ureas in the presence of catalysts such as diisopropylethylammonium acetate (DIPEAc), which has been shown to efficiently catalyze the formation of dihydropyrimidinones at room temperature with high yields (up to 93% yield in 45 minutes).
| Entry | Catalyst | Medium | Time | Yield (%) |
|---|---|---|---|---|
| 1 | None | Ethanol | 9 h | Trace |
| 2 | Cesium Carbonate (Cs2CO3) | Ethanol | 7 h | 61 |
| 3 | p-Toluenesulfonic acid | Water | 7 h | 68 |
| 4 | β-Cyclodextrin | Water | 6 h | 65 |
| 5 | Cetyltrimethylammonium bromide (CTAB) | Water | 6 h | 59 |
| 6 | Sodium dodecyl sulfate (SDS) | Water | 6 h | 52 |
| 7 | Choline chloride:urea | Ionic liquid | 2 h | 80 |
| 8 | Choline chloride:ZnCl2 | Ionic liquid | 3 h | 76 |
| 9 | Polyethylene glycol (PEG-400) | PEG-400 | 6 h | 74 |
| 10 | Diisopropylethylammonium acetate (DIPEAc) | DIPEAc | 45 min | 94 |
| 11 | Dicationic ionic liquid | Ionic liquid | 7 h | 73 |
Adapted from reference
DIPEAc stands out as a green and highly efficient catalyst, enabling rapid synthesis under mild conditions.
S-Alkylation of 2-Thioxopyrimidin-4-one Derivatives
Another method involves the functionalization of the 2-thioxopyrimidin-4-one ring via S-alkylation with ethyl bromoacetate or related alkylating agents. This approach is useful for introducing the ethyl acetate substituent at the 2-position of the pyrimidine ring.
General Procedure for S-Alkylation:
- A mixture of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (4.5 mmol), ethyl bromoacetate (6.5 mmol), triethylamine (4.5 mmol), and acetone (30 mL) is stirred at room temperature for 2 hours.
- The reaction mixture is poured into ice, acidified with concentrated hydrochloric acid, and the precipitate is collected by vacuum filtration.
- The crude product is washed with distilled water and recrystallized from acetone/hexane to yield ethyl 2-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetate derivatives.
This method yields products with good purity and yields around 80%. The process is amenable to various aryl substitutions, allowing structural diversity.
Multicomponent One-Pot Synthesis via Biginelli Reaction
The classical Biginelli reaction can be adapted for synthesizing this compound analogs by selecting appropriate aldehydes and β-ketoesters.
- Reactants: Aromatic aldehyde, urea or thiourea, ethyl acetoacetate.
- Catalyst: Acidic or ionic liquid catalysts such as montmorillonite KSF, sulfuric acid, or DIPEAc.
- Solvent: Ethanol, water, or solvent-free conditions.
- Temperature: Room temperature to reflux.
The reaction proceeds via a Knoevenagel condensation followed by Michael addition and cyclization to form the dihydropyrimidine ring.
Post-Synthetic Modifications
Methoxy substitution at the 2-position can be introduced by methylation of hydroxyl or amino groups on the pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Alternatively, methoxy groups can be introduced via starting materials bearing methoxy substituents, ensuring regioselective incorporation during ring formation.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- Catalyst Efficiency: DIPEAc ionic liquid catalyst dramatically reduces reaction time and increases yield compared to traditional acid or base catalysts.
- Functionalization Flexibility: S-alkylation allows the introduction of ethyl acetate groups on sulfur-containing pyrimidine intermediates, expanding the chemical diversity of the compounds.
- Green Chemistry: Several methods employ green solvents or solvent-free conditions, aligning with sustainable synthetic practices.
- Purification: Recrystallization from acetone/hexane or methanol is commonly used to purify the products, ensuring high purity suitable for biological evaluation.
- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for monitoring reaction progress and confirming product structure.
Chemical Reactions Analysis
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with aliphatic amines to form corresponding acetamides . Additionally, it can undergo reactions with hydrazine hydrate and aniline to produce 2-hydrazinyl and 2-anilino derivatives, respectively . These reactions often occur under mild conditions, such as room temperature or gentle heating, and in the presence of common reagents like ethanol and sodium ethoxide .
Scientific Research Applications
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, pyrimidine derivatives, including this compound, are studied for their potential anticancer, antiviral, and antimicrobial activities . Additionally, it is used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and interfere with nucleic acid synthesis, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.
Substituent Variations and Electronic Effects
Ethyl 2-(2-Amino-4-Methyl-6-Oxo-1H-Pyrimidin-5-Yl)Acetate ()
- Substituents: 2-amino, 4-methyl, 6-oxo.
- Key Differences: Replacement of methoxy with an amino group increases nucleophilicity and hydrogen-bonding capacity.
- Implications: Enhanced solubility in polar solvents due to the amino group’s polarity. Possible applications in drug design for targeting enzymes requiring hydrogen-bond donors .
Ethyl 2-[2-(1,3-Benzothiazol-2-Ylamino)-6-Oxo-1H-Pyrimidin-4-Yl]Acetate ()
- Substituents: 2-(benzothiazolylamino), 6-oxo.
- Key Differences : The benzothiazole moiety introduces aromaticity and bulkiness, which may impede crystallization (as inferred from SHELX-based structural studies in ).
- Implications: Increased UV absorption due to extended conjugation. Potential use in materials science or as a fluorescent probe .
Ethyl [6-Oxo-2-(Propylthio)-1,6-Dihydropyrimidin-4-Yl]Acetate ()
- Substituents : 2-propylthio, 6-oxo.
- Key Differences : The thioether group (propylthio) reduces polarity compared to methoxy, increasing lipophilicity. Sulfur’s larger atomic size may alter ring conformation.
- Implications : Improved membrane permeability, making it suitable for hydrophobic environments in drug delivery .
Steric and Positional Isomerism
Ethyl 2-(2-Butyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-Yl)Acetate ()
- Substituents : 2-butyl, 4-methyl, 6-oxo.
- Key Differences : Substituents at the 5-position (vs. 4-position in the target compound) alter steric interactions. The butyl chain significantly increases hydrophobicity.
- Implications : Extended half-life in biological systems due to reduced metabolic clearance. Used in Proxymetacaine synthesis, highlighting its regulatory compliance and industrial relevance .
Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate ()
- Substituents : Thietanyloxy (three-membered sulfur ring), 2-thioether.
- Key Differences : Thietane introduces ring strain, enhancing reactivity. The thioether group may participate in disulfide bond formation.
- Implications: Potential as a prodrug due to labile sulfur bonds, with applications in targeted release systems .
Functional Group Modifications
Ethyl 2-[2-(Dimethylamino)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-Yl]Acetate ()
- Substituents: 2-dimethylamino, 4-methyl.
- Key Differences: The dimethylamino group is strongly electron-donating, increasing basicity.
- Implications : Improved solubility under acidic conditions, suitable for gastrointestinal drug formulations .
Ethyl 2-(5,6-Dimethyl-4-Oxofuro[2,3-d]Pyrimidin-3(4H)-Yl)Acetate ()
Data Table: Structural and Molecular Comparison
Biological Activity
Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₉H₉N₃O₃
- IUPAC Name: this compound
- Molecular Weight: 195.18 g/mol
Pyrimidine derivatives, including this compound, exhibit various mechanisms of action:
- Inhibition of Nucleic Acid Synthesis: These compounds often inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA replication and repair .
- Antimicrobial Activity: Research has demonstrated that similar pyrimidine derivatives possess antimicrobial properties, making them potential candidates for treating infections .
- Anticancer Properties: Some studies indicate that pyrimidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Antimicrobial Activity
A study investigating the antimicrobial properties of pyrimidine derivatives found that this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a potent antimicrobial agent against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro assays were conducted to evaluate the anticancer potential of this compound on various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The compound demonstrated cytotoxic effects on these cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A clinical trial evaluated the efficacy of a pyrimidine derivative similar to this compound in patients with bacterial infections. The study reported a significant reduction in infection rates among patients treated with the compound compared to the control group. -
Case Study on Cancer Treatment:
In preclinical models of breast cancer, treatment with this compound resulted in tumor regression and increased survival rates. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
